Corynanthine hydrochloride

Description

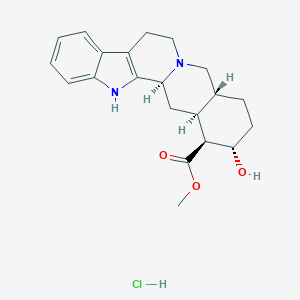

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15-,17-,18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPZGJSEDRMUAW-VYDVLXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801349023 | |

| Record name | Corynanthine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801349023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66634-44-4 | |

| Record name | Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, hydrochloride (1:1), (16β,17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66634-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rauhimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066634444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynanthine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801349023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Corynanthine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Corynanthine hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Corynanthine Hydrochloride

Abstract

Corynanthine, an indole alkaloid diastereomer of yohimbine, presents a distinct pharmacological profile primarily characterized by its selective antagonism of α1-adrenergic receptors.[1][2][3] This guide offers a comprehensive exploration of the molecular mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development. We will dissect its receptor binding profile, delineate the downstream signaling pathways it modulates, and contextualize these molecular events with their physiological manifestations. This document provides detailed experimental protocols and data visualizations to serve as a practical resource for investigating corynanthine and related compounds.

Introduction: A Profile of Corynanthine

Corynanthine is a naturally occurring indole alkaloid isolated from plants of the Rauvolfia and Corynanthe (including Pausinystalia) genera.[3][4] Structurally, it is one of two diastereoisomers of yohimbine, the other being rauwolscine.[3] While structurally similar to the well-known α2-adrenergic antagonist yohimbine, corynanthine's subtle stereochemical differences confer a reversed selectivity for adrenergic receptor subtypes.

Its primary pharmacological identity is that of a selective α1-adrenergic receptor antagonist.[1][2][3] This selectivity profile is in stark contrast to its isomers, yohimbine and rauwolscine, which preferentially target α2-adrenergic receptors.[2][3] This fundamental difference means that while yohimbine acts as a stimulant, corynanthine functions as a depressant and exhibits significant antihypertensive properties, making it a valuable tool for cardiovascular research.[3][4]

Core Mechanism: Selective α1-Adrenergic Receptor Antagonism

The principal mechanism through which corynanthine exerts its effects is the competitive blockade of α1-adrenergic receptors. These receptors are critical components of the sympathetic nervous system, mediating contractile responses in smooth muscle upon activation by catecholamines like norepinephrine and epinephrine.[5]

Receptor Binding Profile and Selectivity

Corynanthine's defining feature is its preferential affinity for the α1-adrenoceptor over the α2-adrenoceptor. In vivo and in vitro studies have consistently demonstrated this selectivity.

-

α1-Adrenergic Receptors : Corynanthine is a potent antagonist at postsynaptic α1-receptors.[2] Studies in anesthetized dogs showed it effectively inhibits the pressor response to the α1-selective agonist phenylephrine.[2]

-

α2-Adrenergic Receptors : While it does possess antagonist activity at presynaptic α2-receptors, it is substantially less potent at this site. Research indicates that corynanthine is approximately 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors.[2][3]

-

Comparison with Diastereoisomers : This selectivity is the inverse of its isomers. Yohimbine and rauwolscine are about 30-fold more selective for α2-receptors over α1-receptors.[3] This opposing selectivity underscores the critical role of stereochemistry in determining ligand-receptor interactions.

| Compound | Primary Target | Selectivity Ratio (α1 vs. α2) | Primary Physiological Effect |

| Corynanthine | α1-Adrenergic Receptor | ~10-fold for α1[2][3] | Depressant, Antihypertensive[3] |

| Yohimbine | α2-Adrenergic Receptor | ~30-fold for α2[3] | Stimulant[3] |

| Rauwolscine | α2-Adrenergic Receptor | ~30-fold for α2[3] | Stimulant |

Secondary Pharmacological Targets

Beyond its primary adrenergic activity, corynanthine interacts with other receptor systems, which may contribute to its overall pharmacological profile.

-

Serotonin Receptors : Like its isomers, corynanthine has been shown to possess activity at serotonin receptors.[3] Some evidence suggests it may function as an agonist at 5-HT autoreceptors, which could modulate serotonin release.[6]

-

Calcium Channels : Studies on rat aorta have revealed that corynanthine can depress depolarization-induced smooth muscle contractions and inhibit depolarization-stimulated 45Ca influx.[7] This suggests a potential calcium entry blocking action, which would complement its α1-antagonism in producing vasodilation.

Molecular Signaling: Interruption of the Gq Pathway

As an antagonist, corynanthine's mechanism is one of blockade. It competitively binds to the α1-adrenergic receptor, a G protein-coupled receptor (GPCR), preventing its activation by endogenous agonists like norepinephrine.[8][9] This action directly inhibits the canonical Gq signaling cascade.

The Blocked Pathway:

-

Agonist Binding (Inhibited) : Under normal physiological conditions, norepinephrine binds to the α1-receptor. Corynanthine occupies this binding site, preventing this initial step.

-

Gq Protein Activation (Inhibited) : Receptor activation normally causes a conformational change that activates the associated heterotrimeric Gq protein.[8] Corynanthine's presence prevents this.

-

Phospholipase C (PLC) Inactivity : Without an active Gq protein, PLC remains dormant and does not cleave its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2).[8]

-

Second Messenger Depletion : Consequently, the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG) are not produced.[8]

-

Downstream Effects Averted :

-

The absence of IP3 means no release of calcium (Ca2+) from the endoplasmic reticulum stores.

-

The absence of DAG means Protein Kinase C (PKC) is not activated at the membrane.

-

The ultimate result in vascular smooth muscle is the prevention of contraction, leading to vasodilation and a reduction in blood pressure.[4]

-

Caption: Corynanthine blocks the α1-adrenergic Gq signaling cascade.

Methodologies for Elucidating the Mechanism of Action

Validating the antagonistic properties and selectivity of corynanthine requires a multi-faceted experimental approach, progressing from molecular binding to physiological response.

Protocol: Radioligand Competition Binding Assay

This assay quantifies the affinity of corynanthine for α1-adrenergic receptors by measuring its ability to displace a known high-affinity radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of corynanthine at the α1-adrenergic receptor.

Materials:

-

Cell membranes prepared from tissue or cell lines expressing α1-adrenergic receptors (e.g., rat cerebral cortex).

-

Radioligand: [³H]Prazosin (a high-affinity, selective α1-antagonist).

-

This compound stock solution.

-

Non-specific binding control: Phentolamine or unlabeled prazosin at a high concentration (e.g., 10 µM).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Reaction Setup: In microtiter plate wells, combine:

-

50 µL of cell membrane suspension.

-

50 µL of [³H]Prazosin at a fixed concentration (near its Kd).

-

50 µL of either assay buffer (for total binding), non-specific control (for non-specific binding), or corynanthine dilution (for competition).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of corynanthine.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of corynanthine that displaces 50% of the radioligand).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol: In Vitro Smooth Muscle Contraction Assay

This functional assay directly measures the antagonistic effect of corynanthine on agonist-induced smooth muscle contraction.

Objective: To demonstrate that corynanthine inhibits α1-agonist-induced vasoconstriction.

Materials:

-

Isolated tissue: Rat thoracic aorta rings.

-

Organ bath system with force-displacement transducers.

-

Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

α1-agonist: Phenylephrine or Norepinephrine.

-

This compound.

Step-by-Step Methodology:

-

Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings, taking care to preserve the endothelium.

-

Mounting: Mount the aortic rings in organ baths filled with Krebs-Henseleit solution maintained at 37°C and aerated with carbogen. Connect the rings to force transducers.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 grams, replacing the buffer every 15-20 minutes.

-

Viability Check: Test tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl).

-

Concentration-Response Curve (Control): After washout and return to baseline, generate a cumulative concentration-response curve for the α1-agonist (e.g., phenylephrine, 1 nM to 10 µM), recording the contractile force at each concentration.

-

Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Incubate the tissue with a fixed concentration of this compound for 30 minutes.

-

Concentration-Response Curve (Corynanthine): In the continued presence of corynanthine, repeat the cumulative concentration-response curve for the α1-agonist.

-

Data Analysis: Plot the contractile response (as a percentage of the maximum KCl response) against the log concentration of the agonist for both the control and corynanthine-treated tissues. An antagonistic effect is demonstrated by a rightward shift in the concentration-response curve.

Conclusion and Future Perspectives

The core mechanism of action of this compound is its selective antagonism of α1-adrenergic receptors, which it achieves with approximately 10-fold greater potency than for α2-receptors.[2][3] This action inhibits the Gq-protein signaling cascade, preventing agonist-induced increases in intracellular calcium and subsequent smooth muscle contraction. The resulting physiological effects, notably vasodilation and blood pressure reduction, position corynanthine as a valuable pharmacological tool and a lead compound for cardiovascular drug discovery.[4]

Future research should aim to further characterize its effects on secondary targets, such as specific serotonin receptor subtypes and voltage-gated calcium channels. Elucidating the interplay between these different mechanisms will provide a more complete picture of its pharmacological profile and could uncover novel therapeutic applications.

References

- A literature perspective on the pharmacological applications of yohimbine - PMC. (2022-10-20).

- Corynantheidine: Adrenergic & Opioid Pharmacology - Kratom Alks.

- Corynanthine | 483-10-3 | FC71579 - Biosynth.

- Corynanthine | α1-Adrenergic Receptor Antagonist - MedchemExpress.com.

- Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed.

- Corynanthine | C21H26N2O3 | CID 92766 - PubChem - NIH.

- Corynanthine - Wikipedia.

- corynanthine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.

- Endogenous noradrenaline as modulator of hippocampal serotonin (5-HT)-release. Dual effects of yohimbine, rauwolscine and corynanthine as alpha-adrenoceptor antagonists and 5-HT-receptor agonists - PubMed.

- Effects of yohimbine, rauwolscine and corynanthine on contractions and calcium fluxes induced by depolarization and prostaglandin F2 alpha in rat aorta - PMC - NIH.

- Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC. (2024-11-29).

- Alpha-1 adrenergic receptor - Wikipedia.

- α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - Frontiers.

- Alpha-1 Adrenergic Receptors - YouTube. (2019-10-21).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corynanthine - Wikipedia [en.wikipedia.org]

- 4. biosynth.com [biosynth.com]

- 5. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]

- 6. Endogenous noradrenaline as modulator of hippocampal serotonin (5-HT)-release. Dual effects of yohimbine, rauwolscine and corynanthine as alpha-adrenoceptor antagonists and 5-HT-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of yohimbine, rauwolscine and corynanthine on contractions and calcium fluxes induced by depolarization and prostaglandin F2 alpha in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

The Pharmacology of Corynanthine: A Technical Guide for Researchers

Introduction

Corynanthine, also referred to as rauhimbine, is an indole alkaloid predominantly found in plant species of the Rauvolfia and Corynanthe (including Pausinystalia) genera.[1] As a diastereoisomer of yohimbine and rauwolscine, it presents a distinct pharmacological profile that warrants detailed investigation for potential therapeutic applications.[1] Unlike its isomers, which are known for their stimulant properties mediated by α2-adrenergic receptor antagonism, corynanthine primarily functions as a depressant due to its selective antagonism of α1-adrenergic receptors.[1] This unique characteristic positions corynanthine as a compound of interest for its potential antihypertensive and vasorelaxant properties.[2][3] This technical guide provides an in-depth exploration of the pharmacology of corynanthine, including its mechanism of action, pharmacokinetics, pharmacodynamics, and potential therapeutic avenues, designed for researchers and professionals in drug development.

Mechanism of Action: Selective α1-Adrenergic Antagonism

The principal mechanism of action of corynanthine is its selective antagonism of α1-adrenergic receptors.[4] This selectivity is a critical differentiator from its diastereoisomers, yohimbine and rauwolscine, which exhibit a significantly higher affinity for α2-adrenergic receptors.[1][5]

Receptor Selectivity:

In vivo studies in anesthetized dogs have demonstrated that corynanthine is approximately 10-fold more potent as an antagonist at postsynaptic α1-adrenoceptors than at presynaptic α2-adrenoceptors.[5] In stark contrast, yohimbine and rauwolscine are about 30 times more potent as α2-adrenoceptor antagonists than as α1-adrenoceptor antagonists.[5] While all three isomers are equipotent in blocking postsynaptic α1-adrenoceptors, the profound selectivity of yohimbine and rauwolscine for α2-receptors accounts for their distinct physiological effects.[5]

The following table summarizes the adrenergic receptor selectivity of corynanthine and its diastereoisomers.

| Compound | Primary Target | Selectivity Ratio (α1 vs. α2) | Primary Physiological Effect |

| Corynanthine | α1-Adrenergic Receptor | ~10-fold for α1 [5] | Depressant, Antihypertensive [1] |

| Yohimbine | α2-Adrenergic Receptor | ~30-fold for α2[5] | Stimulant |

| Rauwolscine | α2-Adrenergic Receptor | ~30-fold for α2[5] | Stimulant |

Signaling Pathway:

The antagonism of α1-adrenergic receptors by corynanthine disrupts the signaling cascade initiated by endogenous catecholamines like norepinephrine. α1-adrenergic receptors are Gq protein-coupled receptors. Their activation typically leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C. The culmination of this pathway in smooth muscle cells is contraction.

By blocking the α1-adrenergic receptor, corynanthine prevents these downstream events, leading to a reduction in intracellular calcium levels and subsequent smooth muscle relaxation.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed pharmacokinetic data for corynanthine in humans is limited. However, based on the general properties of alkaloids and available preclinical information, a putative ADME profile can be outlined.

Absorption: The oral bioavailability of many alkaloids can be variable and is often subject to first-pass metabolism.[6] The route of administration for corynanthine is typically oral.[1]

Distribution: As a lipophilic molecule, corynanthine is expected to be widely distributed throughout the body and cross the blood-brain barrier, which is consistent with its observed central nervous system effects.

Metabolism: The metabolism of corynanthine has not been extensively characterized. However, as an indole alkaloid, it is anticipated to be metabolized primarily in the liver by the cytochrome P450 (CYP) enzyme system. Potential metabolic pathways may include demethylation, dehydrogenation, and oxidative dealkylation, followed by conjugation with glucuronic or sulfonic acid to facilitate excretion.[7] The specific CYP isozymes involved in corynanthine metabolism are yet to be identified.

Excretion: The metabolites of corynanthine are likely excreted primarily through the feces, with a smaller portion eliminated in the urine.[7]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

To elucidate the metabolic profile of corynanthine, an in vitro study using liver microsomes can be employed. This is a standard preclinical assay to assess metabolic stability and identify major metabolites.

-

Preparation:

-

Obtain pooled human liver microsomes.

-

Prepare a stock solution of corynanthine in a suitable solvent (e.g., DMSO).

-

Prepare a reaction mixture containing phosphate buffer, magnesium chloride, and the microsomal protein.

-

-

Incubation:

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the metabolic reaction by adding a NADPH-generating system and the corynanthine stock solution.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are transferred to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound (corynanthine) and identify potential metabolites.

-

-

Data Interpretation:

-

The disappearance of corynanthine over time is used to calculate its in vitro half-life and intrinsic clearance.

-

The mass spectra of the detected metabolites can be used to propose their chemical structures.

-

Pharmacodynamics: Physiological Effects

The pharmacological effects of corynanthine are a direct consequence of its α1-adrenergic antagonism.

Cardiovascular Effects:

By blocking α1-adrenoceptors on vascular smooth muscle, corynanthine induces vasodilation, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[3] In isolated guinea pig papillary muscle, corynanthine has been shown to produce a direct negative inotropic action in a dose-dependent manner.[8] This suggests a potential for direct effects on myocardial contractility.

Central Nervous System (CNS) Effects:

In contrast to the stimulant effects of yohimbine, corynanthine exhibits depressant effects on the central nervous system.[1] This is consistent with the blockade of central α1-adrenergic receptors. While yohimbine can induce a dose-dependent decrease in spontaneous locomotion and body temperature, corynanthine does not produce these effects at similar dose levels.[8]

Smooth Muscle Relaxation:

Corynanthine's ability to relax smooth muscle extends beyond the vasculature. In studies on rat aorta, corynanthine has been shown to depress depolarization-induced contractions in a concentration-dependent manner.[9] This effect is, at least in part, attributed to the inhibition of calcium influx.[9]

Potential Therapeutic Applications

The pharmacological profile of corynanthine suggests several potential therapeutic applications, primarily centered around its antihypertensive and vasorelaxant properties.

-

Hypertension: Its ability to lower blood pressure through α1-adrenergic blockade makes it a candidate for the development of novel antihypertensive agents.

-

Peripheral Vascular Disease: The vasorelaxant effects of corynanthine could be beneficial in conditions characterized by reduced blood flow to the extremities.

-

Benign Prostatic Hyperplasia (BPH): α1-adrenergic antagonists are a mainstay in the treatment of BPH, as they relax the smooth muscle of the prostate and bladder neck, improving urinary flow. Corynanthine could be explored for this indication.

Further research is necessary to fully elucidate the therapeutic potential and safety profile of corynanthine in these and other conditions.

Future Research Directions

While the primary mechanism of action of corynanthine is well-established, several areas require further investigation to fully understand its pharmacological profile and therapeutic potential.

-

Comprehensive Pharmacokinetic Studies: Detailed in vivo studies in animal models and humans are needed to determine the oral bioavailability, half-life, and metabolic fate of corynanthine.

-

Identification of Metabolizing Enzymes: Pinpointing the specific CYP450 isozymes responsible for corynanthine metabolism is crucial for predicting potential drug-drug interactions.

-

In-depth Cardiovascular Profiling: Comprehensive in vivo studies are required to quantify the effects of corynanthine on blood pressure, heart rate, cardiac output, and regional blood flow.

-

Elucidation of CNS Effects: Further investigation into the specific CNS effects of corynanthine, including its sedative properties and potential impact on cognitive function, is warranted.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the efficacy and safety of corynanthine for its potential therapeutic applications in humans.

Conclusion

Corynanthine presents a compelling pharmacological profile as a selective α1-adrenergic receptor antagonist with depressant and antihypertensive properties. Its distinct mechanism of action compared to its diastereoisomers, yohimbine and rauwolscine, makes it a valuable tool for research and a promising candidate for drug development. Further in-depth investigation into its pharmacokinetics, pharmacodynamics, and safety is essential to unlock its full therapeutic potential.

References

-

Corynanthine - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

- Shepperson, N. B., Duval, N., Massingham, R., & Langer, S. Z. (1981). Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog. The Journal of Pharmacology and Experimental Therapeutics, 219(2), 540–546.

- Cho, H. J., Lee, J. H., Park, S. J., Lee, J. H., Lee, J. Y., & Lee, Y. J. (2014). Corydaline Inhibits Multiple Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes. Molecules, 19(12), 20475–20487.

- Yue, G. G. L., Chan, K. M., To, M. H., Cheng, L., Fung, K. P., Leung, P. C., & Lau, C. B. S. (2014). Potent airway smooth muscle relaxant effect of cynatratoside B, a steroidal glycoside isolated from Cynanchum stauntonii.

- Kshirsagar, A. D., Ingale, S. P., & Vyawahare, N. S. (2012). Study of central nervous system depressant and behavioral activity of an ethanol extract of Achyranthes aspera (Agadha) in different animal models. Anc Sci Life, 32(2), 89–93.

- Godfraind, T., & Miller, R. C. (1983). Effects of yohimbine, rauwolscine and corynanthine on contractions and calcium fluxes induced by depolarization and prostaglandin F2 alpha in rat aorta. British Journal of Pharmacology, 80(1), 115–121.

-

Corynanthine. (2023, December 2). In Wikipedia. [Link]

- Jiang, H., & Li, Y. (2023). Phytochemistry and biological activities of corynanthe alkaloids. Phytochemistry, 215, 113786.

- Umar, S. I., Ukwuani, A. N., & Aberuagba, F. (2020). Investigation of CNS depressant and muscle relaxant effects of the ethnomedicinal plant Macropanax dispermus on Swiss Albino mice and its effect against oxidative stress. BioTechnologia, 101(4), 329-340.

- S, S., & P, S. (2024). Evaluation of skeletal muscle relaxant activity of hydroalcoholic extract of Curcuma amada rhizome in Wistar rats. National Journal of Physiology, Pharmacy and Pharmacology, 14(5), 1018-1021.

- Czarnecka, K., Szymański, P., Marć, M. A., Szymańska, E., & Kocić, I. (2023). The Subtype Selectivity in Search of Potent Hypotensive Agents among 5,5-Dimethylhydantoin Derived α1-Adrenoceptors Antagonists. Molecules, 28(23), 7731.

- A, A., & S, S. (1984). Muscle relaxant activity and hypotensive activity of some Tabernaemontana alkaloids. Journal of Ethnopharmacology, 10(1), 1-9.

-

Isorhynchophylline mainly acts on cardiovascular and central nervous systems diseases including hypertension, brachycardia, arrhythmia, and sedation, vascular dementia, and amnesia. (2015). Request PDF. Retrieved January 24, 2026, from [Link]

-

Singh, V., & Kumar, A. (2017). Pharmacological evaluation for Anti-Anxiety and CNS depressant activity of hydro-alcoholic leaves extract of Pongamia pinnata. ResearchGate. Retrieved January 24, 2026, from [Link]

- Li, Y., et al. (2023). Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats. Frontiers in Pharmacology, 14, 1126601.

- Hoch, M., et al. (2011). Elucidation of the metabolic pathways and the resulting multiple metabolites of almorexant, a dual orexin receptor antagonist, in humans. Drug Metabolism and Disposition, 39(8), 1395-1407.

- Xie, Y., et al. (2022). The Traditional Uses, Phytochemistry, Pharmacokinetics, Pharmacology, Toxicity, and Applications of Corydalis saxicola Bunting: A Review. Frontiers in Pharmacology, 13, 821899.

- Riksen, N. P., Smits, P., & Rongen, G. A. (2011). The cardiovascular effects of methylxanthines. Handbook of Experimental Pharmacology, (200), 413-437.

- Hozeifa, M., Eldin, I., Elhadi, M., Elwahab, H., & Nizar, S. (2012). The relaxant effect of methanolic extract of yohimbe bark (Pausinystalia yohimbe) on rabbit corpus cavernosum smooth muscles. Health, 4(9), 656-659.

-

corynanthine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 24, 2026, from [Link]

- Hill, S. J., et al. (2021). The selectivity of α-adrenoceptor agonists for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology Research & Perspectives, 9(4), e00826.

- Croteau, R., Kutchan, T. M., & Lewis, N. G. (2000). Natural Products (Secondary Metabolites). In Biochemistry & Molecular Biology of Plants (pp. 1250-1318). American Society of Plant Physiologists.

-

Evaluation of Central Nervous System Depressant Action of Catharanthus roseus G. Don Leaves in Mice. (2013). RJPT. Retrieved January 24, 2026, from [Link]

-

Khan, A. U., et al. (2019). Pharmacological Studies Pertaining to Smooth Muscle Relaxant, Platelet Aggregation Inhibitory and Hypotensive Effects of Ailanthus altissima. ResearchGate. Retrieved January 24, 2026, from [Link]

- Zhang, Y., et al. (2013). Comparative pharmacokinetics and bioavailability of four alkaloids in different formulations from Corydalis decumbens. Journal of Ethnopharmacology, 149(1), 165-172.

-

Alkaloids and Their Mechanisms of Action in Cardiovascular Diseases. (2024). Scilight Press. Retrieved January 24, 2026, from [Link]

-

Developing a Screening Strategy to Identify Hepatotoxicity and Drug Interaction Potential of Botanicals. (2024). ResearchGate. Retrieved January 24, 2026, from [Link]

- In Vitro and In Vivo Assessments of Cardiovascular Effects with Omadacycline. (2016). Antimicrobial Agents and Chemotherapy, 60(11), 6557-6563.

- Assessment of central nervous system (CNS) depressant activity of methanolic extract of Alpinia calcarata in mice. (2022). Journal of Pharmacognosy and Phytochemistry, 11(6), 10-14.

- Lee, J. H., et al. (2016). A Comprehensive Review of Recent Studies on Herb-Drug Interaction: A Focus on Pharmacodynamic Interaction. The Journal of Alternative and Complementary Medicine, 22(4), 254-264.

Sources

- 1. Corynanthine - Wikipedia [en.wikipedia.org]

- 2. Phytochemistry and biological activities of corynanthe alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Traditional Uses, Phytochemistry, Pharmacokinetics, Pharmacology, Toxicity, and Applications of Corydalis saxicola Bunting: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidation of the metabolic pathways and the resulting multiple metabolites of almorexant, a dual orexin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of yohimbine, rauwolscine and corynanthine on contractions and calcium fluxes induced by depolarization and prostaglandin F2 alpha in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

Corynanthine: A Technical Guide to its Selective Alpha-1 Adrenoceptor Antagonism

This guide provides a comprehensive technical overview of corynanthine, a naturally occurring indole alkaloid, with a specific focus on its established role as a selective antagonist of alpha-1 adrenergic receptors (α1-ARs). Designed for researchers, scientists, and professionals in drug development, this document delves into the pharmacological nuances of corynanthine, offering detailed experimental protocols and the foundational science behind its mechanism of action. Our objective is to equip the scientific community with the knowledge to effectively utilize corynanthine as a tool for investigating α1-AR physiology and as a potential scaffold for novel therapeutic agents.

Introduction: The Adrenergic System and the Significance of Alpha-1 Antagonism

The adrenergic system, a cornerstone of physiological regulation, is modulated by the catecholamines epinephrine and norepinephrine. These neurotransmitters exert their effects by binding to adrenergic receptors, which are broadly classified into α and β types, each with its own subtypes.[1] Alpha-1 adrenoceptors, members of the G protein-coupled receptor (GPCR) superfamily, are primarily coupled to the Gq/11 signaling pathway.[2][3] Upon activation, they stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This cascade culminates in an increase in intracellular calcium concentrations, triggering a variety of physiological responses, most notably smooth muscle contraction.[4][5]

There are three distinct α1-AR subtypes: α1A, α1B, and α1D.[6][7] While all three subtypes are present in vascular smooth muscle, their distribution and specific roles in physiological and pathological processes can vary.[2][6] Selective antagonism of these receptors is a clinically validated strategy for the management of conditions such as hypertension and benign prostatic hyperplasia (BPH).[8] Therefore, the identification and characterization of subtype-selective α1-AR antagonists are of significant interest in pharmacology and drug discovery.

Corynanthine, a diastereoisomer of the well-known α2-AR antagonist yohimbine and its stereoisomer rauwolscine, presents a contrasting and valuable pharmacological profile.[9] Unlike its isomers, corynanthine exhibits a preferential affinity for α1-adrenoceptors, making it a valuable tool for dissecting the specific functions of this receptor class.[10]

Pharmacological Profile of Corynanthine

Corynanthine is an indole alkaloid naturally found in plants of the Rauvolfia and Corynanthe genera.[11][12] Its chemical structure is presented below.

Chemical Structure of Corynanthine:

Selectivity and Potency

The defining characteristic of corynanthine is its selectivity for α1-adrenoceptors over α2-adrenoceptors. In vivo studies in anesthetized dogs have demonstrated that corynanthine is approximately 10-fold more potent as an antagonist of postsynaptic α1-adrenoceptors compared to presynaptic α2-adrenoceptors.[2] This is in stark contrast to its diastereoisomers, yohimbine and rauwolscine, which are roughly 30-fold more potent at α2-adrenoceptors.[2]

While all three isomers are equipotent in blocking the pressor response to the α1-agonist phenylephrine, their differential effects on α2-receptors underpin their distinct pharmacological profiles.[2] The selectivity of corynanthine for α1-receptors is responsible for its depressant and antihypertensive properties, as opposed to the stimulant effects of yohimbine.[9][11]

Table 1: Comparative Adrenoceptor Selectivity of Yohimbine Isomers

| Compound | Primary Target | Selectivity Ratio (α1 vs. α2) | Primary Physiological Effect |

| Corynanthine | α1-Adrenoceptor | ~10-fold for α1 | Depressant, Antihypertensive |

| Yohimbine | α2-Adrenoceptor | ~30-fold for α2 | Stimulant |

| Rauwolscine | α2-Adrenoceptor | ~30-fold for α2 | Stimulant |

Data compiled from in vivo studies in anesthetized dogs.[2]

Mechanistic Insights: The Alpha-1 Adrenergic Signaling Pathway

As a competitive antagonist, corynanthine binds to the α1-adrenoceptor at the same site as endogenous agonists like norepinephrine, but it does not activate the receptor. This prevents the conformational change necessary for Gq/11 protein coupling and subsequent downstream signaling.

The canonical α1-adrenoceptor signaling pathway that corynanthine inhibits is depicted in the following diagram:

Figure 2: Experimental workflow for characterizing corynanthine's α1-adrenoceptor antagonism.

In Vivo Characterization

This in vivo model directly assesses the physiological consequence of α1-adrenoceptor blockade by corynanthine. [14] Principle: The pressor (blood pressure increasing) effect of the selective α1-agonist phenylephrine is measured before and after the administration of corynanthine. A reduction in the phenylephrine-induced pressor response indicates α1-adrenoceptor antagonism. [15][16] Step-by-Step Protocol:

-

Animal Preparation:

-

Anesthetize a male Sprague-Dawley or Wistar rat with an appropriate anesthetic (e.g., urethane or a combination of ketamine/xylazine).

-

Cannulate the trachea to ensure a patent airway.

-

Insert a catheter into a carotid artery and connect it to a pressure transducer to continuously monitor arterial blood pressure.

-

Insert a catheter into a jugular vein for intravenous administration of drugs.

-

-

Experimental Procedure:

-

Allow the animal to stabilize after surgery until a steady blood pressure is achieved.

-

Administer a bolus injection of phenylephrine (e.g., 1-10 µg/kg, i.v.) and record the peak increase in mean arterial pressure.

-

Allow the blood pressure to return to baseline.

-

Administer a dose of corynanthine (e.g., 0.1-1 mg/kg, i.v.).

-

After a suitable time for drug distribution (e.g., 15-30 minutes), repeat the phenylephrine challenge and record the pressor response.

-

This can be repeated with increasing doses of corynanthine to establish a dose-response relationship for its antagonistic effect.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the phenylephrine-induced pressor response for each dose of corynanthine.

-

Plot the percentage inhibition against the dose of corynanthine to determine its in vivo potency.

-

Potential Off-Target Activities

While corynanthine is noted for its α1-selectivity relative to α2-adrenoceptors, it is important to consider potential interactions with other receptor systems, particularly serotonin and dopamine receptors, given the structural similarities to other indole alkaloids. [10]However, studies have shown that corynanthine and its stereoisomers have little difference in their effects on serotonin and dopamine receptors, suggesting that its primary mechanism of action at pharmacologically relevant doses is through adrenoceptor antagonism. [10]Further characterization using a broad panel of receptor binding assays is recommended for any novel therapeutic application.

Conclusion and Future Directions

Corynanthine stands out as a valuable pharmacological tool due to its selective antagonism of α1-adrenoceptors. This in-depth guide has provided a comprehensive overview of its mechanism of action, a summary of its pharmacological profile, and detailed, field-proven protocols for its experimental characterization. The provided methodologies for in vitro and in vivo studies offer a robust framework for researchers to precisely quantify the affinity and potency of corynanthine at α1-AR subtypes and to investigate its physiological effects.

Future research should focus on elucidating the precise affinity of corynanthine for the human α1A, α1B, and α1D adrenoceptor subtypes to better understand its potential for subtype-selective effects. Furthermore, exploring the structure-activity relationships of the corynanthine scaffold could lead to the development of novel, even more selective, and potent α1-adrenoceptor antagonists with improved therapeutic profiles for cardiovascular and other disorders.

References

-

Civantos Calzada, B., & Aleixandre de Artiñano, A. (2001). Alpha-adrenoceptor subtypes. Pharmacological Research, 44(3), 195-208. [Link]

-

Jackson, E. K., & Li, P. (2014). Phenylephrine-Modulated Cardiopulmonary Blood Flow Measured with Use of X-ray Digital Subtraction Angraphy. Comparative medicine, 64(3), 204–211. [Link]

-

Abel, P. W. (1997). Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate. The Urologic clinics of North America, 24(3), 549–561. [Link]

-

Minneman, K. P. (1999). Alpha1-adrenoceptor subtypes. British journal of pharmacology, 127(5), 1075–1086. [Link]

-

Docherty, J. R. (1997). Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries. British journal of pharmacology, 122(5), 847–854. [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium Evaluation Assay Kit Guide. Retrieved from [Link]

-

Michel, M. C., Hanft, G., & Gross, G. (1996). Differential alpha1-adrenoceptor labeling by [3H]prazosin and [3H]tamsulosin. Journal of receptor and signal transduction research, 16(1-2), 49–62. [Link]

-

Oksenberg, D., & Peroutka, S. J. (1988). Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. Journal of neurochemistry, 51(4), 1145–1152. [Link]

-

Trinquet, E., Bouhelal, R., & Dietz, M. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Hansen, J. M., et al. (2019). Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate. Frontiers in Physiology, 10, 118. [Link]

-

JoVE. (2019). IP3 DAG Pathway( Gq signalling) [Video]. YouTube. [Link]

-

Zhang, Y., et al. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e796. [Link]

-

Villalobos, A. R., Parra, T., & Garcia, A. G. (2000). Characterization of α1-adrenoceptor subtypes mediating vasoconstriction in human umbilical vein. British journal of pharmacology, 130(4), 837–844. [Link]

-

ResearchGate. (n.d.). PLC-activation by G q @BULLETGTP and DAG and IP 3 signal transduction... [Diagram]. Retrieved from [Link]

-

Szałek, E., et al. (2023). The Subtype Selectivity in Search of Potent Hypotensive Agents among 5,5-Dimethylhydantoin Derived α 1 -Adrenoceptors Antagonists. Molecules, 28(23), 7769. [Link]

-

Wikipedia. (n.d.). Corynanthine. Retrieved from [Link]

-

Polhemus, D. J., et al. (2012). Blood pressure-renal blood flow relationships in conscious angiotensin II- and phenylephrine-infused rats. American journal of physiology. Regulatory, integrative and comparative physiology, 302(9), R1068–R1076. [Link]

-

Haffner, C. D., et al. (2020). Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Methods and protocols, 3(3), 60. [Link]

-

Medicosis Perfectionalis. (2019). IP3/DAG Signaling Pathway [Video]. YouTube. [Link]

-

Guide to Pharmacology. (n.d.). yohimbine. Retrieved from [Link]

-

Guide to Pharmacology. (n.d.). corynanthine. Retrieved from [Link]

-

Doxey, J. C., et al. (1984). Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine. Naunyn-Schmiedeberg's archives of pharmacology, 325(2), 136–144. [Link]

-

James, A. F., et al. (2001). Phenylephrine inhibits the steady-state K+ current (Iss) of rat ventricular myocytes. The Journal of physiology, 536(Pt 3), 130P. [Link]

-

ResearchGate. (n.d.). Specific binding of [3H]prazosin to a-adrenergic. Retrieved from [Link]

-

BMG Labtech. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. Retrieved from [Link]

-

JoVE. (2023). Video: IP3/DAG Signaling Pathway. Retrieved from [Link]

-

Greengrass, P., & Bremner, R. (1979). 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain. European journal of pharmacology, 55(3), 323–326. [Link]

-

Nsi Akoué, G. H., et al. (2020). In vivo hypotensive activity on the albino's rat and in vitro antioxidant activities of aqueous extract from Guibourtia tessmannii. Journal of Medicinal Plants Research, 14(12), 654-663. [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium 3 Assay Kit. Retrieved from [Link]

-

Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1288. [Link]

-

ResearchGate. (n.d.). Yohimbine, rauwolscine and corynanthine—molecular structure. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Retrieved from [Link]

-

Wang, Y. G., et al. (2002). Different subtypes of alpha1-adrenoceptor modulate different K+ currents via different signaling pathways in canine ventricular myocytes. The Journal of pharmacology and experimental therapeutics, 303(2), 727–735. [Link]

-

Roets, E., & Hoeke, J. O. (1986). Identification and characterization of 3H-prazosin binding to alpha 1-adrenoceptors in bovine teat muscles. The Journal of veterinary pharmacology and therapeutics, 9(2), 163–171. [Link]

-

ResearchGate. (n.d.). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. Retrieved from [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. Alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.amegroups.cn [cdn.amegroups.cn]

- 4. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. youtube.com [youtube.com]

- 10. HTRF IP-One Gq Detection Kit, 1,000 Assay Points | Revvity [revvity.com]

- 11. biosynth.com [biosynth.com]

- 12. Corynanthine - Wikipedia [en.wikipedia.org]

- 13. scbt.com [scbt.com]

- 14. academicjournals.org [academicjournals.org]

- 15. Frontiers | Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate [frontiersin.org]

- 16. Phenylephrine-Modulated Cardiopulmonary Blood Flow Measured with Use of X-ray Digital Subtraction Angiography - PMC [pmc.ncbi.nlm.nih.gov]

The Botanical Treasury: A Technical Guide to the Natural Sources and Extraction of Corynanthine

Foreword: Unveiling the Potential of a Lesser-Known Alkaloid

In the vast and intricate world of natural products, the indole alkaloids stand as a class of compounds with profound physiological effects and therapeutic potential. While much of the scientific focus has been directed towards prominent members like yohimbine, its diastereomer, corynanthine, presents a unique pharmacological profile that warrants dedicated investigation. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the natural origins of corynanthine and the methodologies for its extraction and isolation. By elucidating the scientific principles underpinning these processes, we aim to empower the scientific community to unlock the full therapeutic promise of this intriguing molecule.

Chapter 1: The Natural Provenance of Corynanthine

Corynanthine is a naturally occurring indole alkaloid found within a select group of plant genera, primarily belonging to the Apocynaceae and Rubiaceae families. The principal botanical sources that have been identified and are of significant interest for the isolation of corynanthine include species of Rauwolfia and Corynanthe (which includes the genus Pausinystalia).[1]

Key Botanical Sources

The accumulation of corynanthine, alongside other structurally related alkaloids, varies between plant species and even within different parts of the same plant. The primary sources for commercial and research-scale extraction are:

-

Pausinystalia johimbe (syn. Corynanthe yohimbe) : Commonly known as the yohimbe tree, this West African native is a prominent source of a complex mixture of indole alkaloids.[2] The bark of P. johimbe is the most utilized part for extraction and is known to contain yohimbine as the major alkaloid, with corynanthine being one of its key diastereomers.[2][3] The total alkaloid content in the bark can be up to 6%, with yohimbine constituting 10-15% of this total.[2][4]

-

Rauwolfia Species : Several species within the Rauwolfia genus are recognized for their rich alkaloid profiles, which include corynanthine.

-

Rauwolfia serpentina (Indian Snakeroot) : The roots of this plant have a long history of use in traditional medicine and are a well-established source of numerous indole alkaloids, including reserpine, ajmaline, and yohimbine diastereomers like corynanthine.[5][6]

-

Rauwolfia canescens : This species is another notable source of a diverse array of alkaloids, and research has indicated the presence of corynanthine within its roots and leaves.[1]

-

Comparative Alkaloid Content

The concentration of corynanthine and its co-occurring alkaloids is subject to significant variation based on geographical location, season of harvest, and the specific chemotype of the plant. While yohimbine is often the most abundant alkaloid in P. johimbe, the relative proportions of its diastereomers, including corynanthine and rauwolscine, are of critical importance for both pharmacological activity and purification strategies. In Rauwolfia species, the alkaloid profile can be even more complex, with a wider array of structurally diverse compounds.

| Botanical Source | Plant Part Used | Major Co-occurring Alkaloids | Reported Corynanthine Content |

| Pausinystalia johimbe | Bark | Yohimbine, Rauwolscine, Ajmalicine | Variable; a significant diastereomer of yohimbine |

| Rauwolfia serpentina | Roots | Reserpine, Ajmaline, Yohimbine, Ajmalicine | Present; quantified in analytical studies[5][6] |

| Rauwolfia canescens | Roots, Leaves | Ajmalicine, Reserpine, Yohimbine, Rauwolscine | Present; leaves noted as a potential source[1] |

Note: Quantitative data for corynanthine is often less reported than for the more abundant yohimbine. The values can fluctuate significantly.

Chapter 2: The Chemistry of Extraction: A Step-by-Step Approach

The extraction of corynanthine from its natural sources is a multi-step process that leverages the physicochemical properties of alkaloids. The fundamental strategy involves an initial solvent extraction to liberate the alkaloids from the plant matrix, followed by a series of purification steps, most notably acid-base partitioning, to separate the alkaloids from other plant constituents.

Conceptual Workflow of Indole Alkaloid Extraction

The general workflow for the extraction and isolation of indole alkaloids like corynanthine is a classic example of natural product chemistry, relying on the basic nature of the nitrogen-containing alkaloid structure.

Sources

- 1. US10730869B2 - Process for extracting alpha yohimbine (rauwolscine) from Rauwolfia species - Google Patents [patents.google.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. researchgate.net [researchgate.net]

- 4. Gas chromatographic determination of yohimbine in commercial yohimbe products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Structure and Stereoisomerism of Corynanthine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynanthine is an indole alkaloid found in plants of the Rauvolfia and Corynanthe genera.[1][2] As a member of the yohimban alkaloid family, its complex molecular architecture and resulting stereoisomerism are of significant interest to the scientific community. This guide provides a detailed exploration of corynanthine's chemical structure, delves into the nuances of its stereoisomerism, and outlines experimental approaches for its study, offering valuable insights for professionals in pharmacology and drug development.

Part 1: The Chemical Blueprint of Corynanthine

Corynanthine's chemical identity is defined by its molecular formula, C21H26N2O3, and a molecular weight of approximately 354.44 g/mol .[1][3] Its structure is characterized by a pentacyclic yohimban skeleton. The systematic IUPAC name for corynanthine is methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate.[4]

Key Structural Features:

-

Indole Nucleus: The foundational bicyclic aromatic system containing a nitrogen atom.

-

Yohimban Skeleton: A rigid pentacyclic framework that provides the basic shape of the molecule.

-

Chiral Centers: Multiple stereocenters that give rise to a variety of stereoisomers.[5]

-

Functional Groups: A methyl ester and a hydroxyl group, which influence the molecule's polarity and reactivity.

Part 2: The World of Corynanthine Stereoisomers

Stereoisomerism is a critical aspect of corynanthine's chemistry, as different spatial arrangements of its atoms lead to distinct pharmacological properties. Corynanthine is a diastereomer of yohimbine and rauwolscine (also known as α-yohimbine).[2][6][7] These molecules share the same chemical formula and connectivity but differ in the three-dimensional orientation of their atoms.

A Comparative Look at Key Stereoisomers:

| Compound | Key Stereochemical Features | Receptor Affinity Profile |

| Corynanthine | A diastereomer of yohimbine. | Greater affinity for α1-adrenergic receptors over α2-adrenergic receptors.[2][8] |

| Yohimbine | A diastereomer of corynanthine. | Significantly higher affinity for α2-adrenergic receptors than α1-adrenergic receptors.[2] |

| Rauwolscine | Another diastereomer of yohimbine. | High affinity for α2-adrenergic receptors.[8] |

The pharmacological differentiation between these stereoisomers is stark. Corynanthine functions as an α1-adrenergic and α2-adrenergic receptor antagonist, with a roughly 10-fold greater selectivity for the α1 receptor.[2][3] In contrast, yohimbine and rauwolscine exhibit a much higher affinity (approximately 30-fold) for the α2-adrenergic receptor.[2] This difference in receptor selectivity leads to opposing physiological effects: corynanthine acts as a depressant and has antihypertensive properties, while yohimbine is a stimulant.[2]

It is noteworthy that despite these differences in adrenergic receptor affinity, the stereoisomers show little variation in their effects on serotonin and dopamine receptors.[8][9]

Part 3: Experimental Protocols for Corynanthine Research

The isolation, separation, and characterization of corynanthine and its stereoisomers are essential for accurate pharmacological studies.

Isolation from Natural Sources:

Corynanthine is naturally found in the bark of trees such as Pausinystalia johimbe (also known as Corynanthe yohimbe) and various Rauvolfia species.[10][11] The isolation process typically involves:

-

Extraction: The plant material is treated with a solvent to extract the alkaloids.

-

Purification: The crude extract is then subjected to various chromatographic techniques to separate the different alkaloids, including corynanthine, yohimbine, and rauwolscine.[11]

Chromatographic Separation of Stereoisomers:

High-performance liquid chromatography (HPLC) is a powerful technique for separating the stereoisomers of yohimbine. By employing specialized chiral columns and optimizing the mobile phase, researchers can achieve high-resolution separation of corynanthine, yohimbine, and rauwolscine.

Caption: High-level workflow for the HPLC separation of yohimbine stereoisomers.

Structural Characterization:

A combination of spectroscopic methods is employed to confirm the identity and structure of the isolated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure and are crucial for distinguishing between stereoisomers.

-

Mass Spectrometry (MS): This technique determines the molecular weight and elemental composition of the molecule.[4]

-

UV Spectroscopy: The UV absorption spectrum of yohimbine alkaloids typically shows maxima around 226 nm, 278 nm, and 286 nm.[9]

Part 4: Pharmacological Significance and Future Directions

The distinct pharmacological profiles of corynanthine and its stereoisomers highlight the critical importance of stereochemistry in drug action. Corynanthine's selective α1-adrenergic antagonism makes it a valuable tool for studying blood pressure regulation and related cardiovascular conditions.[1]

Future research will likely focus on:

-

Developing stereoselective synthetic methods to produce pure enantiomers of corynanthine and related alkaloids.

-

Conducting detailed structure-activity relationship (SAR) studies to design novel compounds with enhanced selectivity and therapeutic efficacy.

-

Further investigating the therapeutic potential of corynanthine in areas beyond its known antihypertensive effects.

A comprehensive understanding of corynanthine's chemical structure and stereoisomerism is fundamental for advancing research in pharmacology and drug discovery. The ability to differentiate and isolate its various stereoisomers allows for a more precise understanding of their individual biological activities, paving the way for the development of more targeted and effective therapeutic agents.

References

-

Corynanthine - ResearchGate. (n.d.). Retrieved from [Link]

-

yohimbine: Topics by Science.gov. (n.d.). Retrieved from [Link]

- Liu, T., Huang, Z., Cheng, S., Chen, W., Yang, X., & Zhang, H. (2024). Collective Syntheses of Corynanthe Alkaloids Based on a Chirality-Tunable Structure Unit. Organic Letters, 26(41), 8803–8809.

-

Wikipedia. (n.d.). Rauwolscine. Retrieved from [Link]

-

PubMed. (2023). Phytochemistry and biological activities of corynanthe alkaloids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Corynanthine. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Corynanthine. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). corynanthine | Ligand page. Retrieved from [Link]

-

Corynanthine. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Yohimbine. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Yohimbine. Retrieved from [Link]

- Singh, S., Singh, A. P., & Kumar, S. (2022). A literature perspective on the pharmacological applications of yohimbine. Journal of Applied Pharmaceutical Science, 12(10), 031-042.

- Gwee, M. C., & Kwan, P. C. (1983). Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1. Journal of Pharmacy and Pharmacology, 35(11), 741-744.

- de Oliveira, K. T., da Silva, A. B. F., & de Oliveira, V. E. (2011). Conformational analysis of indole alkaloids corynantheine and dihydrocorynantheine by dynamic 1H NMR spectroscopy and computational methods: steric effects of ethyl vs vinyl group. Magnetic Resonance in Chemistry, 49(12), 803-809.

-

MDPI. (2023). Natural Corynanthe-Type Cholinesterase Inhibitors from Malaysian Uncaria attenuata Korth.: Isolation, Characterization, In Vitro and In Silico Studies. Retrieved from [Link]

-

Operation Supplement Safety. (2020). Rauwolscine and Rauwolfia: Read your label carefully. Retrieved from [Link]

- National Center for Biotechnology Information. (2018). Isolation, Characterization, and Anticancer Evaluation of Alkaloids from Eumachia montana (Rubiaceae). Molecules, 23(10), 2467.

-

The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Corynanthine - Wikipedia [en.wikipedia.org]

- 3. Corynanthine [medbox.iiab.me]

- 4. Corynanthine | C21H26N2O3 | CID 92766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Collective Syntheses of Corynanthe Alkaloids Based on a Chirality-Tunable Structure Unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rauwolscine - Wikipedia [en.wikipedia.org]

- 7. corynanthine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. yohimbine: Topics by Science.gov [science.gov]

- 11. Yohimbine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physiological Effects of Corynanthine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Corynanthine hydrochloride is a naturally occurring indole alkaloid derived from the Rauvolfia and Corynanthe genera of plants.[1][2] As a diastereoisomer of yohimbine and rauwolscine, it shares a common structural backbone but exhibits a distinct and functionally opposite pharmacological profile.[1][3][4] While yohimbine and rauwolscine are potent and selective α2-adrenergic receptor antagonists known for their stimulant effects, corynanthine acts preferentially as a competitive α1-adrenergic receptor antagonist.[1][5] This confers a depressant, rather than stimulant, effect on the central nervous system and leads to significant cardiovascular responses, primarily vasodilation and a reduction in blood pressure.[1][2] Its selectivity for α1- over α2-adrenoceptors makes it a valuable pharmacological tool for dissecting adrenergic pathways and a compound of interest for its potential antihypertensive properties.[1][2] This guide provides a detailed examination of the molecular mechanisms, systemic physiological effects, and key experimental methodologies pertinent to the study of this compound.

Molecular Mechanism of Action

The physiological effects of corynanthine are rooted in its interaction with adrenergic receptors, specifically its preferential blockade of the α1-adrenoceptor subtypes.

Primary Target: α1-Adrenergic Receptors

Corynanthine is a selective α1-adrenergic receptor antagonist.[6] Its mechanism involves competitively binding to these receptors on postsynaptic membranes, primarily on vascular smooth muscle cells, preventing the endogenous catecholamines—norepinephrine and epinephrine—from binding and initiating a physiological response. This antagonism is the cornerstone of its vasodilatory and antihypertensive effects.[2]

Studies have demonstrated that corynanthine possesses an approximately 10-fold higher selectivity for α1-adrenergic sites over α2-adrenergic sites.[1][5] This profile is in stark contrast to its diastereoisomers, yohimbine and rauwolscine, which show a roughly 30-fold preference for α2-receptors.[1]

Downstream Signaling Pathway Blockade

Activation of α1-adrenergic receptors by agonists like norepinephrine initiates a well-defined signaling cascade via the Gq alpha subunit of the G-protein complex. This process, which corynanthine inhibits, proceeds as follows:

-

Gq Protein Activation: Agonist binding causes a conformational change in the receptor, activating the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Smooth Muscle Contraction: The elevated cytosolic Ca2+, along with DAG, activates Protein Kinase C (PKC) and calmodulin, leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.

By blocking the initial receptor activation, corynanthine effectively prevents this entire cascade, leading to smooth muscle relaxation.

Secondary and Off-Target Activities

While its primary action is at the α1-receptor, corynanthine is not devoid of other interactions. It retains a weak antagonistic affinity for α2-adrenergic receptors.[1][5] Additionally, like its isomers, it has been shown to interact with serotonin receptors, though these effects are less characterized and considered secondary to its adrenergic profile.[1][7] Some research also suggests that corynanthine may possess calcium entry blocking properties, which could contribute to its effects on smooth muscle.[8]

Comparative Pharmacology of Yohimbine Stereoisomers

The distinct physiological effects of corynanthine, yohimbine, and rauwolscine are best understood by comparing their receptor selectivity. While precise binding affinities (Ki) can vary between studies and tissue preparations, the relative selectivity ratios are consistent and critically important for predicting physiological outcomes.

| Compound | Primary Target | Selectivity Profile | Primary Physiological Effect |

| Corynanthine | α1-Adrenergic Receptor | ~10-fold more potent at α1 than α2[1][5] | Vasodilation, Blood Pressure Reduction[2] |

| Yohimbine | α2-Adrenergic Receptor | ~30-fold more potent at α2 than α1[1][5] | CNS Stimulation, Increased BP & Heart Rate[3] |

| Rauwolsceine | α2-Adrenergic Receptor | ~30-fold more potent at α2 than α1[1][5] | CNS Stimulation, Increased BP & Heart Rate |

Systemic Physiological Effects

The molecular antagonism of α1-receptors by corynanthine translates into significant, measurable effects at the systemic level, particularly within the cardiovascular system.

Cardiovascular System: Hemodynamic Effects

The most pronounced physiological effect of corynanthine is on the cardiovascular system. By blocking α1-adrenoceptors on vascular smooth muscle, corynanthine inhibits norepinephrine-induced vasoconstriction, leading to:

-

Arterial and Venous Vasodilation: A decrease in peripheral vascular resistance.[2]

-

Antihypertensive Effect: A reduction in both systolic and diastolic blood pressure.[2]

This makes corynanthine and other α1-blockers subjects of study for managing hypertension.[2][9] Unlike α2-antagonists which tend to increase heart rate and blood pressure by increasing sympathetic outflow, the peripheral blockade by corynanthine results in a net depressor effect.[1][3]

Central Nervous System (CNS)

In contrast to the stimulant properties of yohimbine, corynanthine generally exhibits depressant or sedative properties.[1] This is because it does not potently block the central α2-autoreceptors that normally inhibit norepinephrine release. Studies have shown that higher doses of corynanthine are required to antagonize the sedative and hypotensive effects of central α2-agonists like clonidine, confirming its weaker activity at central α2-receptors compared to yohimbine and rauwolscine.[10]

Effects on Smooth Muscle

Beyond the vascular system, α1-receptors are present on other types of smooth muscle. Corynanthine's antagonism can thus influence:

-

Iris Dilator Muscle: Potentially causing miosis (pupil constriction).

-

Bladder and Prostate: Relaxation of smooth muscle in the bladder neck and prostate, a property exploited by clinically used α1-blockers for benign prostatic hyperplasia (BPH).[9]

-

Gastrointestinal Tract: Relaxation of GI sphincters.

Methodologies for Preclinical Investigation

A robust evaluation of corynanthine's physiological effects requires a combination of in vitro and in vivo experimental models.

In Vitro Characterization

Rationale: In vitro assays are essential for determining the direct interaction of a compound with its molecular target, independent of systemic physiological variables. They provide quantitative data on binding affinity and functional potency.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of corynanthine for α1- and α2-adrenergic receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of corynanthine for α1- and α2-adrenoceptors.

-

Materials:

-

Cell membranes from a cell line expressing a high density of α1-receptors (e.g., CHO-K1 cells) and α2-receptors (e.g., HT-29 cells).

-

α1-selective radioligand (e.g., [3H]prazosin).

-

α2-selective radioligand (e.g., [3H]clonidine or [3H]rauwolscine).

-

This compound solutions of varying concentrations.

-

Scintillation fluid and microplate scintillation counter.

-

-

Methodology:

-

Preparation: Prepare cell membrane homogenates according to standard protocols.

-

Incubation: In a 96-well plate, incubate a fixed concentration of radioligand with the cell membranes in the presence of increasing concentrations of corynanthine (the "cold" competitor).

-

Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash filters to remove non-specific binding.

-

Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Analysis: Plot the percentage of bound radioligand against the log concentration of corynanthine. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 (concentration of corynanthine that inhibits 50% of radioligand binding).

-

Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Ex Vivo and In Vivo Assessment

Rationale: Ex vivo and in vivo models are crucial for confirming that the molecular activity observed in vitro translates into a functional effect in a biological system and a whole organism, respectively.

Protocol 2: Isolated Aortic Ring Assay for Vasorelaxation

This ex vivo assay directly measures the effect of corynanthine on vascular smooth muscle contractility.

-

Objective: To assess the ability of corynanthine to inhibit α1-agonist-induced contraction of isolated rat aorta.

-

Materials:

-

Thoracic aorta from a euthanized rat (e.g., Wistar or Sprague-Dawley).

-

Organ bath system with force-displacement transducers.

-

Krebs-Henseleit buffer, aerated with 95% O2 / 5% CO2.

-

Phenylephrine (a selective α1-agonist).

-

This compound.

-

-

Methodology:

-

Dissection: Carefully dissect the thoracic aorta and cut it into 2-3 mm rings.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer at 37°C. Connect the rings to force transducers to record isometric tension.

-

Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1.5 g) for at least 60 minutes.

-

Pre-contraction: Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Cumulative Addition: Once the contraction plateaus, add corynanthine to the bath in a cumulative, log-incremental manner.

-

Data Recording: Record the relaxation response at each concentration of corynanthine.

-

Analysis: Express the relaxation as a percentage of the initial phenylephrine-induced contraction. Plot the relaxation percentage against the log concentration of corynanthine to generate a concentration-response curve and determine the EC50 (effective concentration for 50% relaxation).

-

Protocol 3: Blood Pressure Measurement in a Hypertensive Rat Model

This in vivo protocol evaluates the antihypertensive efficacy of corynanthine in a relevant disease model.

-

Objective: To determine the effect of acute or chronic administration of corynanthine on blood pressure in spontaneously hypertensive rats (SHR).

-

Materials:

-

Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

Non-invasive tail-cuff system for blood pressure measurement or implantable telemetry transducers for continuous monitoring.

-

This compound for oral gavage or intraperitoneal injection.

-

Vehicle control (e.g., saline or distilled water).

-

-

Methodology:

-